6-Amino-5-nitronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-nitronicotinamide is a chemical compound with the molecular formula C6H6N4O3 It is a derivative of nicotinamide, featuring both an amino group and a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-nitronicotinamide typically involves the nitration of 6-amino-nicotinamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-nitronicotinamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products:
Reduction: 6-Amino-5-amino-nicotinamide.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-5-nitronicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving nicotinamide adenine dinucleotide (NAD+).
Medicine: Explored for its potential anticancer properties due to its ability to interfere with cellular metabolism and DNA repair mechanisms.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-5-nitronicotinamide involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes that are dependent on NAD+, such as glucose-6-phosphate dehydrogenase, leading to disruptions in cellular metabolism.
DNA Interaction: The compound can interact with DNA, potentially causing cross-linking and interfering with DNA replication and repair processes.
Comparison with Similar Compounds
6-Aminonicotinamide: Shares the amino group but lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-nicotinamide: Contains the nitro group but lacks the amino group, affecting its biological activity and chemical reactivity.
Uniqueness: 6-Amino-5-nitronicotinamide is unique due to the presence of both the amino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in scientific research.
Properties
CAS No. |
159890-55-8 |
---|---|
Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
6-amino-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N4O3/c7-5-4(10(12)13)1-3(2-9-5)6(8)11/h1-2H,(H2,7,9)(H2,8,11) |
InChI Key |
ULRAQWKBQNFNNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.